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Lamellarin epsilon

Cat. No.: B1246843
M. Wt: 543.5 g/mol
InChI Key: LFQNCICNJDDNST-UHFFFAOYSA-N
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Description

Discovery, Isolation, and Initial Characterization of Lamellarin Epsilon

This compound was first reported as a new lamellarin alkaloid, alongside Lamellarin gamma and Lamellarin alpha, following its isolation from the Indian ascidian Didemnum obscurum. mdpi.com The structural elucidation of this compound was accomplished through standard spectroscopic methods, a common practice in the characterization of novel natural products.

The primary natural source of this compound identified to date is the marine ascidian Didemnum obscurum, collected from the Indian Ocean. mdpi.comnih.gov Ascidians of the genus Didemnum are well-documented producers of a wide array of secondary metabolites, including a significant number of lamellarin alkaloids. nih.govnih.gov The geographical distribution of these compounds is widespread, with various lamellarins having been isolated from marine organisms in diverse locations such as Palau, the Seychelles, the Great Barrier Reef, and the Arabian Sea. nih.govnih.gov The recurring isolation of lamellarins from different species of ascidians and other marine invertebrates like mollusks and sponges suggests a potential microbial origin or a complex ecological transfer of these compounds within marine ecosystems. nih.govnih.gov

The study of lamellarin alkaloids began in 1985 with the isolation of the first members, Lamellarins A-D, from the prosobranch mollusk Lamellaria sp. by Faulkner and his team. nih.govnii.ac.jpresearchgate.net This initial discovery paved the way for the subsequent identification of over 70 different lamellarins and related compounds. nih.govnih.gov The nomenclature of the lamellarin family expanded from the Latin alphabet to the Greek alphabet to accommodate the growing number of discoveries, with this compound being one of the compounds named under this expanded system. nih.gov The research into this family has been propelled by the significant biological activities exhibited by its members, making them a focal point for natural product chemists and pharmacologists. nih.govresearchgate.net

Structural Classification and Diversity within the Lamellarin Alkaloid Family

The lamellarin alkaloids are characterized by a central pyrrole (B145914) ring and are broadly categorized into two main structural groups based on the fusion of this ring. nih.govnih.gov

Fused Lamellarins (Type I): These compounds feature a fused pentacyclic or hexacyclic skeleton. This group is further subdivided into:

Type Ia: The isoquinoline (B145761) moiety is partially saturated. uah.esmdpi.com

Type Ib: The isoquinoline moiety is fully unsaturated. uah.esmdpi.com this compound belongs to this subgroup.

Non-fused Lamellarins (Type II): These possess a simpler, non-fused 3,4-diarylpyrrole core. uah.esmdpi.com

The structural diversity within the lamellarin family arises from variations in the oxygenation and O-substitution patterns on this core skeleton. mdpi.com This diversity is a key factor contributing to the wide range of biological activities observed across the different lamellarin compounds. mdpi.com

Structural Classification of Lamellarin Alkaloids
TypeSubtypeCore StructureExample Compounds
Type I (Fused)Ia (Saturated)Fused pentacyclic skeleton with a partially saturated isoquinoline moietyLamellarin A, Lamellarin C, Lamellarin G, Lamellarin J
Ib (Unsaturated)Fused pentacyclic skeleton with a fully unsaturated isoquinoline moietyLamellarin B, Lamellarin D, Lamellarin H, This compound
Type II (Non-fused)-Non-fused 3,4-diarylpyrrole-2-carboxylate ring systemLamellarin O, Lamellarin Q, Lamellarin R

Academic Significance and Research Trajectory of this compound

The academic significance of this compound stems from its potent biological activities, which place it among the more notable members of the lamellarin family. nih.gov Research has indicated that this compound is one of the most potent cytotoxic compounds within the series of natural lamellarins. nih.gov Its research trajectory is closely tied to the broader investigation of the anticancer potential of the lamellarin family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25NO9 B1246843 Lamellarin epsilon

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H25NO9

Molecular Weight

543.5 g/mol

IUPAC Name

12-(3,4-dimethoxyphenyl)-7,18-dihydroxy-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C30H25NO9/c1-35-19-7-6-14(10-22(19)37-3)24-25-17-12-21(36-2)18(32)13-20(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(38-4)29(39-5)28(15)33/h6-13,32-33H,1-5H3

InChI Key

LFQNCICNJDDNST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)OC

Synonyms

lamellarin epsilon

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Lamellarin Epsilon and Analogs

Interaction with Topoisomerase Enzymes

Lamellarins are known to interfere with the function of topoisomerase enzymes, which are critical for managing DNA topology during replication, transcription, and other cellular processes.

Nuclear Topoisomerase I Inhibition and DNA Cleavage Induction

Lamellarin D, a closely related analog of lamellarin epsilon, is a potent inhibitor of nuclear topoisomerase I (Top1). mdpi.comcapes.gov.brnih.gov It stabilizes the covalent complex formed between Top1 and DNA, which leads to the accumulation of DNA single-strand breaks. capes.gov.brnih.govresearchgate.net This stabilization of the Top1-DNA cleavage complex is a key mechanism of its cytotoxic action. mdpi.com The process involves the intercalation of the planar lamellarin molecule into the DNA double helix at the site of the enzyme-DNA interaction. capes.gov.brnih.gov This intercalation is thought to be a prerequisite for the stabilization of the Top1-DNA complexes. capes.gov.brnih.gov

Studies have shown that lamellarin D promotes the conversion of supercoiled DNA to nicked DNA in the presence of Top1. capes.gov.brnih.gov While it is a potent inhibitor of Top1, it does not induce DNA cleavage by topoisomerase II. capes.gov.brnih.gov The cytotoxic effects of many lamellarin derivatives correlate strongly with their ability to inhibit Top1, suggesting this is a primary mechanism of their anticancer activity. mdpi.com

Molecular Modeling and Distinct DNA Cleavage Specificity Profiles

Molecular modeling studies have provided insights into the interaction between lamellarins and the Top1-DNA complex. For lamellarin D, the model suggests that the molecule intercalates fully into the DNA duplex. mdpi.com Specific hydrogen-bonding interactions between the hydroxyl groups of lamellarin D and amino acid residues of the Top1 enzyme, such as Glu356 and Asn722, are proposed to contribute to the stabilization of the ternary complex. mdpi.com

Interestingly, lamellarin D and the well-known Top1 inhibitor camptothecin (B557342) exhibit different DNA cleavage specificity profiles. capes.gov.brnih.gov While some cleavage sites are common to both drugs, lamellarin D induces cleavage at unique sites not targeted by camptothecin, and vice versa. capes.gov.brnih.gov This suggests that although both are Top1 poisons, they interact differently with the Top1-DNA interface. capes.gov.brnih.gov Specifically, some lamellarin derivatives have been observed to induce cleavage at T↓G or C↓G dinucleotides, which is a slightly different pattern from camptothecin, which primarily stimulates cleavage at T↓G sites. researchgate.net

Modulation of Protein Kinase Activity

In addition to their effects on topoisomerases, lamellarins have been identified as inhibitors of various protein kinases, many of which are relevant to cancer development and progression. nih.govnih.gov

Inhibition Profiles of Cancer-Relevant Kinases (e.g., CDKs, DYRK1A, CK1, GSK-3, PIM-1)

Several lamellarins have been shown to inhibit a panel of protein kinases with varying potencies. nih.govnih.gov These include cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen (B147801) synthase kinase-3 (GSK-3), and PIM-1. nih.govnih.gov The inhibition of these kinases may contribute significantly to the cytotoxic effects of lamellarins. nih.govnih.gov For instance, the inhibition of CDKs can lead to cell cycle arrest and apoptosis. nih.gov DYRK1A is implicated in various cellular processes, and its inhibition has been validated as a potential anti-tumor strategy. uni-saarland.de

Inhibition of Cancer-Relevant Kinases by Lamellarins
Kinase TargetRelevance to CancerObserved Inhibition by Lamellarins
Cyclin-Dependent Kinases (CDKs)Essential for cell cycle progression; deregulation is common in cancer. nih.govSome lamellarins are potent inhibitors. nih.govnih.gov
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)Plays roles in cell growth control and has been identified as a target in certain cancers like glioblastoma. nih.govuni-saarland.deInhibited by certain lamellarin compounds. nih.govnih.gov
Casein Kinase 1 (CK1)Involved in the regulation of various physiological processes, with implications in cancer. nih.govActivity is inhibited by some lamellarins. nih.govnih.gov
Glycogen Synthase Kinase-3 (GSK-3)Implicated in cellular responses to DNA damage and has roles in various signaling pathways. nih.govInhibited by some lamellarins. nih.govnih.gov
PIM-1A proto-oncogene that is upregulated in certain cancers, such as prostate cancer. nih.govInhibited by some lamellarins. nih.govnih.gov

Ligand-Protein Interaction Analysis for Kinase Binding

The lamellarin family of alkaloids, including this compound, are recognized for their interaction with various protein kinases, which are crucial regulators of cellular processes. nih.govmdpi.com Inhibition of these kinases is thought to contribute significantly to the cytotoxic effects of lamellarins. nih.govsemanticscholar.org Molecular docking studies have been instrumental in elucidating the binding modes of lamellarin derivatives with different kinases, revealing that even minor structural modifications can lead to significant differences in inhibitory activity. semanticscholar.orgnih.gov

For instance, studies on various lamellarin analogs have shown that they can potently inhibit a range of protein kinases, including cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), casein kinase 1 (CK1), and glycogen synthase kinase-3 (GSK-3). nih.govsemanticscholar.org The interaction often occurs within the ATP-binding pocket of the kinases. mdpi.com The planar structure of the lamellarin core is a key feature that facilitates this binding. nih.gov

Computational analyses, such as molecular docking, help predict the binding affinities and interaction patterns between lamellarins and their target kinases. researchgate.netmdpi.commnba-journal.com These studies have shown that specific substitutions on the lamellarin scaffold can either enhance or diminish the inhibitory effect on different kinases, suggesting complex and specific interactions. nih.gov For example, the presence of a double bond in the D-ring of the lamellarin structure has been observed to be important for the kinase inhibitory activities of some analogs. nih.gov The insights gained from these ligand-protein interaction analyses are crucial for the structure-based design of more potent and selective lamellarin-based kinase inhibitors. nih.gov

Table 1: Kinase Inhibition by Lamellarin Analogs
Lamellarin AnalogTarget Kinase(s)Key FindingsReference
Lamellarin DCDKs, DYRK1A, CK1, GSK-3Displays significant inhibitory activity. nih.govsemanticscholar.org
Lamellarin NGSK-3α/β, PIM1, DYRK1A, VEGFR1/2, Flt-3, PDGFR, Lck, LynShows some selectivity for a few kinases. nih.govmdpi.com
(aS)-16-methyl lamellarin NGSK-3α/β, PIM1, DYRK1AActs as a selective inhibitor. mdpi.com
(aR)-16-methyl lamellarin NMultiple kinases including CDKsExhibits broad-spectrum, non-selective inhibition. mdpi.com

Mechanisms of Mitochondrial Pathway Engagement

Lamellarins, including analogs of this compound, can directly target mitochondria to induce cell death, a mechanism that can bypass nuclear-mediated apoptosis pathways. mdpi.comresearchgate.net This direct action on mitochondria is a key component of their anticancer properties. semanticscholar.org

This compound and its analogs can cause direct damage to mitochondria. nih.govmdpi.com Studies on the closely related lamellarin D have shown that it induces a rapid decline in the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This loss of ΔΨm is a critical event in the initiation of apoptosis. plos.org The dissipation of ΔΨm is often a consequence of the opening of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.net

Furthermore, these compounds lead to dysfunctional mitochondrial respiration. mdpi.com Specifically, lamellarin D has been shown to inhibit the activity of complex III of the electron transport chain. nih.govresearchgate.net This inhibition of the respiratory chain disrupts the normal flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.govresearchgate.net The requirement of functional mitochondria for lamellarin-induced apoptosis highlights the central role of mitochondrial respiration in this process. mdpi.comresearchgate.net

A direct consequence of mitochondrial outer membrane permeabilization (MOMP) induced by lamellarins is the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.comsemanticscholar.org Among the most critical of these factors are cytochrome c and apoptosis-inducing factor (AIF). semanticscholar.orgnih.gov

The release of cytochrome c is a pivotal step in the intrinsic apoptotic pathway. youtube.comnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9 and the subsequent caspase cascade. nih.gov

AIF, on the other hand, translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. wikipedia.orgethernet.edu.et The release of both cytochrome c and AIF ensures the execution of the apoptotic program through both caspase-dependent and -independent pathways. mdpi.comsemanticscholar.org

Lamellarins actively promote apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov For example, lamellarin D has been shown to induce the conformational activation of the pro-apoptotic protein Bax. mdpi.comnih.gov Activated Bax oligomerizes in the outer mitochondrial membrane, forming pores that facilitate the release of cytochrome c and other apoptogenic factors. youtube.com

Concurrently, lamellarins can decrease the expression of anti-apoptotic proteins like Bcl-2. nih.gov The shift in the ratio of pro- to anti-apoptotic Bcl-2 family members lowers the threshold for mitochondrial permeabilization. The release of cytochrome c, as mentioned earlier, triggers the activation of the caspase cascade. nih.gov This typically involves the activation of initiator caspase-9, which then cleaves and activates executioner caspases such as caspase-3. mdpi.comnih.gov The activation of these caspases leads to the cleavage of a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis. semanticscholar.org

Multi-Drug Resistance (MDR) Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein. globalresearchonline.net Lamellarins have demonstrated the ability to counteract this resistance. semanticscholar.orgnih.gov

This compound and other members of the lamellarin family have been identified as inhibitors of P-glycoprotein (P-gp), a prominent ATP-binding cassette (ABC) transporter responsible for pumping a wide range of chemotherapeutic drugs out of cancer cells. mdpi.comnih.gov By directly inhibiting the function of P-gp, lamellarins can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cells. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been conducted to understand the structural features of lamellarins that are important for P-gp inhibition. nih.govresearchgate.net These studies have revealed that specific patterns of methylation on the A and B rings of the lamellarin structure can influence the P-gp inhibitory activity. researchgate.net For instance, certain permethylated lamellarin derivatives have shown promise as non-cytotoxic P-gp inhibitors, suggesting a potential role as chemosensitizers in combination cancer therapy. nih.govresearchgate.net

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Lamellarins
Lamellarin AnalogP-gp Inhibitory ActivityKey FindingsReference
Lamellarin EStrongIdentified as a potent P-gp inhibitor. researchgate.net
Lamellarin KStrongShows significant P-gp inhibitory effects. researchgate.net
Lamellarin MModerateDemonstrates moderate P-gp inhibition. researchgate.net
Lamellarin IPotentReverses multidrug resistance by directly inhibiting P-gp-mediated drug efflux. mdpi.com

Overcoming Chemoresistance in Cellular Models

Chemoresistance, a phenomenon where cancer cells develop resistance to chemotherapeutic drugs, is a major barrier to successful cancer treatment. frontiersin.org Lamellarin alkaloids have demonstrated potential in overcoming this resistance. The mechanisms often involve the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for pumping drugs out of cancer cells. nih.govmdpi.com

Lamellarin I, for instance, has been shown to reverse multidrug resistance (MDR) by directly inhibiting the drug efflux function of P-gp. nih.govmdpi.com Similarly, Lamellarin O acts as a selective inhibitor of BCRP-mediated drug efflux, effectively reversing resistance to drugs like mitoxantrone (B413) in cancer cells. nih.gov The ability of lamellarins to bypass or inhibit these efflux pumps ensures that cytotoxic drugs are retained within the cancer cells at effective concentrations. nih.govmdpi.com This suggests that lamellarins could be used either alone against MDR tumors or in combination with other anti-tumor drugs to enhance their efficacy. googleapis.com

Table 1: Research Findings on Lamellarin Analogs in Overcoming Chemoresistance

Compound Mechanism of Action Target Protein Effect
Lamellarin I Reverses multidrug resistance by inhibiting drug efflux. nih.govmdpi.com P-glycoprotein (P-gp) Restores sensitivity of resistant cancer cells to chemotherapy. nih.govmdpi.com

| Lamellarin O | Selectively inhibits BCRP-mediated drug efflux. nih.gov | BCRP | Reverses resistance to specific chemotherapeutic agents like mitoxantrone. nih.gov |

Other Reported Biological Activities at the Molecular Level

Beyond their role in combating chemoresistance, lamellarins exhibit a range of other biological activities that are of significant interest for therapeutic development. nih.govresearchgate.net

Anti-HIV-1 Integrase Activity

The Human Immunodeficiency Virus 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govabcam.comfrontiersin.org Inhibition of this enzyme is a key strategy in antiretroviral therapy. abcam.commdpi.com Certain lamellarin analogs, particularly sulfated versions, have been identified as potent inhibitors of HIV-1 integrase. nih.govnih.gov

Lamellarin α 20-sulfate is a notable example, demonstrating selective inhibition of the integrase enzyme. nih.gov Studies have shown that the sulfate (B86663) group is critical for this activity; non-sulfated analogs like Lamellarin α are inactive against the enzyme. nih.govresearchgate.net Lamellarin α 20-sulfate inhibits both the terminal cleavage and strand transfer steps of the integration process. nih.gov It also restricts HIV-1 growth in cell cultures, indicating its potential as a lead compound for developing new anti-HIV drugs. nih.govnih.gov The activity of these sulfated lamellarins suggests a novel mechanism that may involve targeting a site composed of multiple integrase domains, though these hydrophilic compounds show limited uptake into cells. nih.govnih.gov

DNA Interaction Mechanisms

Lamellarins can exert cytotoxic effects through direct interaction with DNA. nih.gov The primary mechanism involves the inhibition of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.govresearchgate.net Lamellarin D, a well-studied analog, is a potent inhibitor of topoisomerase I. nih.govnih.gov This inhibition leads to DNA damage, activation of p53, and subsequent growth inhibition in cancer cells. nih.gov

Antioxidant Properties

Several lamellarin alkaloids possess antioxidant properties, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). nih.gov Phenolic compounds are well-known for their antioxidant capabilities, typically acting by donating a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. mdpi.com

Immunomodulatory Activity

Immunomodulators are substances that can regulate or alter the function of the immune system. googleapis.com The lamellarin class of alkaloids has been reported to possess such immunomodulatory activity. googleapis.comresearchgate.net Depending on the context, this can manifest as either immunostimulation, which enhances the immune response, or immunosuppression, which dampens it. googleapis.com

Studies have shown that certain lamellarins, such as Lamellarins K and L, exhibit moderate immunomodulatory activity. googleapis.com This property suggests that these compounds could have therapeutic applications in conditions where immune function is dysregulated, such as autoimmune diseases or immunodeficiency disorders. googleapis.com

Induction of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that acts as a natural barrier against tumor development. sens.orgplos.orgresearchgate.net It can be triggered by various stressors, including DNA damage and oncogene activation. researchgate.net Lamellarin D, at subtoxic concentrations, has been shown to be a potent inducer of cellular senescence in a wide range of cancer cells. nih.gov

The induction of senescence by Lamellarin D is linked to its inhibition of topoisomerase I and the subsequent generation of intracellular reactive oxygen species (ROS). nih.gov This process is characterized by cell cycle arrest, typically in the G2 phase, and the appearance of senescence-associated β-galactosidase activity. nih.govsens.org Interestingly, Lamellarin D can induce senescence even in cells that lack functional mitochondria, indicating that this effect can be separated from its apoptosis-inducing mitochondrial pathway. nih.gov This ability to trigger a permanent growth arrest adds another dimension to the anticancer potential of the lamellarin family. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
14-3-3zeta
Apigenin
BCRP
Camptothecin
Ciprofloxacin
Doxorubicin
Lamellarin α
Lamellarin α 20-sulfate
Lamellarin C
Lamellarin D
This compound
Lamellarin G trimethyl ether
Lamellarin I
Lamellarin K
Lamellarin L
Lamellarin M
Lamellarin N
Lamellarin O
Lamellarin U
Melatonin
Menadione
Mitoxantrone
P-glycoprotein (P-gp)
SP1

Structure Activity Relationship Sar Studies of Lamellarin Epsilon and Its Derivatives

Correlating Structural Modifications with Biological Activity Profiles

SAR studies have demonstrated that specific structural features of the lamellarin core are critical for their biological activities. nih.gov The pentacyclic structure of lamellarins is a key feature for their cytotoxic and topoisomerase I inhibitory activities. researchgate.netsci-hub.se Modifications to this core structure have been shown to significantly alter the biological profiles of these compounds, sometimes leading to a shift in their primary molecular targets. nih.gov

For instance, the derivatization of lamellarin N, a dual topoisomerase I and protein kinase inhibitor, by introducing two dimethylaminopropyl groups to the A-ring, transformed its biological activity profile from that of a topoisomerase I inhibitor to a protein kinase inhibitor. nih.gov This highlights the profound impact that modifications on the A-ring can have on target orientation. nih.gov Furthermore, the introduction of a methyl group at the C-16 position of lamellarin N, creating (aR) and (aS) atropisomers, along with the addition of a methoxy (B1213986) group to the A-ring (20-O-methyllamellarin N), resulted in the loss of topoisomerase I inhibitory activity. nih.gov

Studies on a series of lamellarin D derivatives revealed the importance of hydroxyl groups at specific positions. The hydroxyl groups at C-8 and C-20 were found to be important for cytotoxic activity, whereas the hydroxyl group at C-14 and the methoxy groups at C-13 and C-21 were not essential. nih.gov Glycosylation of lamellarin D has also been explored to modify its physicochemical properties and biological activity. nih.gov Many of the resulting glycosylated derivatives retained high potency in inhibiting human topoisomerase I. nih.gov

The saturation of the D-ring is another structural aspect that influences bioactivity. Both natural and unnatural lamellarins with saturated and unsaturated D-rings have been synthesized and evaluated, demonstrating that this feature can be varied to produce a wide range of derivatives. cri.or.thresearchgate.net

A summary of key structural modifications and their effects on biological activity is presented in the table below.

Parent Compound Modification Resulting Biological Activity Profile Reference
Lamellarin NIntroduction of two dimethylaminopropyl groups to the A-ringShift from Topoisomerase I inhibitor to Protein Kinase inhibitor nih.gov
Lamellarin NIntroduction of a methyl group at C-16 (atropisomers)Loss of Topoisomerase I inhibitory activity nih.gov
Lamellarin NAddition of a methoxy group to the A-ring (20-O-methyllamellarin N)Loss of Topoisomerase I inhibitory activity nih.gov
Lamellarin DRemoval of hydroxyl group at C-8Reduced cytotoxic activity nih.gov
Lamellarin DRemoval of hydroxyl group at C-20Reduced cytotoxic activity nih.gov
Lamellarin DGlycosylationRetained high Topoisomerase I inhibitory potency nih.gov

Influence of Substituent Nature and Position on Target Specificity and Potency

The nature and position of substituents on the lamellarin scaffold play a pivotal role in determining their target specificity and potency. units.it Research has shown that even minor changes can lead to significant shifts in inhibitory profiles against various enzymes, such as protein kinases. nih.govunits.it

For example, modifications on the A-ring of lamellarin N were found to alter its target from topoisomerase I to protein kinases, specifically inhibiting the EGFR T790M/L858R mutant with a low nanomolar IC50 value of 8.9 nM. nih.gov This demonstrates that the A-ring is a critical determinant for target specificity.

In the context of kinase inhibition, the position of substituents is crucial. For some kinase inhibitors, substitutions at the 2-position of the scaffold can be detrimental to potency, while substitutions at the 5- and 7-positions are essential for maintaining good affinity. units.it The introduction of variously substituted phenyl groups at the 2-position of certain scaffolds has yielded potent inhibitors, with m-hydroxy and m,m-dihydroxyphenyl moieties proving to be ideal pharmacophores for submicromolar activity against CK-1. units.it

Furthermore, the addition of small amide groups at the 8-position or a benzylamino group at the 7-position of related scaffolds has been shown to increase affinity towards certain kinases. units.it The (aS) atropisomer of 16-methyllamellarin N is more selective for GSK-3, PIM1, and DYRK1A than the (aR)-form, highlighting the influence of substituent-induced chirality on selectivity. nih.gov

The table below summarizes the influence of substituent nature and position on the activity of lamellarin derivatives and related compounds.

Scaffold/Parent Compound Substituent and Position Effect on Target Specificity and Potency Reference
Lamellarin NDimethylaminopropyl groups on A-ringShifts target from Topoisomerase I to Protein Kinases (EGFR) nih.gov
Thiazolotriazole (TT) seriesSubstitutions at 2-positionDetrimental to potency units.it
Thiazolotriazole (TT) seriesSubstitutions at 5- and 7-positionsEssential for good affinity units.it
Thienopyrazole/Thiazolotriazolem-hydroxy or m,m-dihydroxyphenyl at 2-positionIdeal for submicromolar CK-1 inhibitory activity units.it
Thienopyrazole/ThiazolotriazoleSmall amide group at 8-position (TP core)Increased affinity towards the kinase units.it
16-methyllamellarin N(aS) atropisomerMore selective for GSK-3, PIM1, and DYRK1A than the (aR)-form nih.gov

Impact of Molecular Conformation and Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms, including molecular conformation and stereochemistry, is a critical factor influencing the biological activity of lamellarin derivatives. tandfonline.com The spatial orientation of substituents can significantly affect how these molecules interact with their biological targets. dntb.gov.ua

A prominent example is the case of the 16-methyl atropisomers of lamellarin N. The (aS) form exhibits greater selectivity for certain kinases like GSK-3, PIM1, and DYRKA1A compared to the (aR)-form, which demonstrates broader kinase inhibition. nih.gov This difference in selectivity underscores the importance of the specific spatial arrangement of the methyl group in relation to the rest of the molecule for target recognition.

The absolute configuration of stereocenters within the lamellarin structure can also have a profound impact on bioactivity. While the provided search results emphasize the importance of atropisomerism in synthetic derivatives, the general principles of stereochemistry in drug action suggest that different enantiomers or diastereomers of lamellarin analogs would likely exhibit distinct biological profiles due to stereoselective interactions with chiral biological macromolecules. biomedgrid.com

Compound/Derivative Stereochemical Feature Impact on Bioactivity Reference
16-methyllamellarin N(aS) atropisomerMore selective inhibitor of GSK-3, PIM1, and DYRKA1A nih.gov
16-methyllamellarin N(aR) atropisomerBroader spectrum kinase inhibitor nih.gov
Lamellarin D derivativesNon-planar (saturated B-ring)Loss of topoisomerase I inhibition and reduced cytotoxicity researchgate.net

Computational and In Silico Approaches to SAR (e.g., Molecular Docking, Cheminformatics)

Computational and in silico methods, such as molecular docking and cheminformatics, have become indispensable tools in understanding the structure-activity relationships of lamellarin epsilon and its derivatives. tandfonline.comnih.gov These approaches provide valuable insights into the binding modes of these compounds with their biological targets and help rationalize experimentally observed activities. researchgate.netmdpi.com

Molecular docking studies have been employed to elucidate the binding of lamellarin analogues to various targets. For instance, docking simulations of lamellarin analogues with the HIV-1 integrase strand transfer complex suggested that hydrogen bond interactions with specific residues like Glu92 are key for activity, stabilized by π-π stacking interactions with DNA bases. researchgate.net Similarly, docking studies on chromeno[3,4-b]indoles, analogues of lamellarin D, suggested that they bind to the ATP active site of the kinase DYRK1A. mdpi.com

Cheminformatics approaches, such as COMPARE analysis, have been used to analyze the biological activity profiles of lamellarin derivatives across cancer cell line panels. nih.gov This type of analysis helped to demonstrate the shift in the biological activity of lamellarin N derivatives from a topoisomerase inhibitor-like profile to a protein kinase inhibitor-like profile. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also utilized to assess the drug-likeness of newly synthesized lamellarin derivatives. mdpi.com These computational models help in prioritizing compounds with favorable pharmacokinetic properties for further development.

The table below highlights some applications of computational methods in the study of lamellarin derivatives.

Method Target/Application Key Findings/Insights Reference
Molecular DockingHIV-1 integrase strand transfer complexIdentified key hydrogen bonding and π-π stacking interactions. researchgate.net
Molecular DockingDYRK1A kinaseSuggested binding to the ATP active site for chromeno[3,4-b]indole analogues. mdpi.com
Molecular DockingHaspin kinaseUsed to explain the selectivity of indolo[2,3-c]quinolone-6-ones, simplified lamellarin isosteres. tandfonline.com
Cheminformatics (COMPARE analysis)Cancer cell line panelDemonstrated the shift in biological activity profile of lamellarin N derivatives. nih.gov
In silico ADMET predictionDrug-likeness assessmentEvaluated pharmacokinetic properties of new 1,2,3-triazole derivatives of pyrimidine (B1678525) nucleobases. mdpi.com

Advanced Research Methodologies and Models in Lamellarin Epsilon Studies

In Vitro Cellular Models for Functional Assessment

The functional assessment of lamellarins, including their cytotoxic and other biological activities, is heavily reliant on in vitro cellular models. A diverse panel of human cancer cell lines is frequently employed to determine the sensitivity and resistance profiles of these compounds.

Cell Line Sensitivity: Lamellarin epsilon and its related compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines. medchemexpress.com For instance, studies have evaluated the effects of lamellarin derivatives on cell lines derived from various cancers, including prostate (DU-145, LNCaP), ovarian (IGROV), and colon (LoVo, HT29) cancers. researchgate.netresearchgate.net The cytotoxic potency often correlates with the compound's ability to act as a topoisomerase I poison. researchgate.netmdpi.com The human neuroblastoma SH-SY5Y cell line has also been utilized to assess the cytotoxic effects of lamellarins. nih.gov Additionally, some lamellarins have been tested against colorectal cancer cells (COLO-205), showing potent inhibitory activity. researchgate.net The A549 lung cancer cell line and P388 leukemia cells have also been used to evaluate the in vitro antitumor activities of various lamellarins. google.com

Resistant Cell Lines: To understand the mechanisms of resistance and the potential for overcoming it, researchers utilize cell lines that have developed resistance to standard chemotherapeutic agents. For example, the P-glycoprotein (P-gp) overexpressing LoVo-Dox (doxorubicin-resistant) and IGROV-ET (ecteinascidin-743 resistant) cell lines have been used to demonstrate that some lamellarins are not significantly affected by this common resistance mechanism. researchgate.netmdpi.com Furthermore, cell lines with mutated topoisomerase I, such as P388/CPT5 and CEM/C2 (camptothecin-resistant), have shown cross-resistance to certain lamellarins, indicating a shared mechanism of action. capes.gov.brnih.gov The development and use of cell lines expressing specific mutant forms of target proteins, such as the EGFR triple-mutant (del ex19/T790M/C797S) in Ba/F3 and PC-9 cells, have been instrumental in evaluating the efficacy of lamellarin derivatives against drug-resistant cancers. nih.gov

Below is an interactive table summarizing some of the cell lines used in lamellarin research.

Biochemical Assays for Enzyme Inhibition and Molecular Interactions

To pinpoint the molecular targets of this compound and its analogs, a variety of biochemical assays are employed. These assays directly measure the effect of the compounds on the activity of specific enzymes and their interactions with other molecules.

Topoisomerase Assays: A primary mechanism of action for many lamellarins is the inhibition of topoisomerase I. medchemexpress.commdpi.com DNA relaxation assays are commonly used to assess this activity. capes.gov.brnih.gov In this assay, the conversion of supercoiled DNA to its relaxed form by topoisomerase I is monitored. Potent inhibitors like Lamellarin D promote the accumulation of nicked DNA by stabilizing the enzyme-DNA cleavage complex. capes.gov.brnih.gov Studies have shown that some lamellarins can also poison mitochondrial topoisomerase I, a distinct mitochondrial enzyme, which is investigated using similar in vitro DNA cleavage assays. mdpi.comnih.gov

Kinase Assays: Lamellarins have also been identified as inhibitors of various protein kinases. medchemexpress.commdpi.com Kinase activity is typically measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate. sigmaaldrich.com These assays can be performed in a high-throughput format to screen for inhibitors against a panel of kinases. nih.gov For example, lamellarins have been tested against cyclin-dependent kinases, casein kinase 1, and others, with IC50 values determined from dose-response curves. nih.govmdpi.com The development of lamellarin derivatives has even led to compounds with potent inhibitory activity against specific mutant forms of kinases, such as the EGFR T790M/C797S mutant. nih.gov

Biophysical Techniques for Ligand-Target Binding Analysis

Biophysical techniques provide detailed insights into the direct physical interaction between a ligand, such as this compound, and its molecular target. These methods are crucial for confirming binding and characterizing the nature of the interaction.

Absorbance and Fluorescence Spectroscopy: UV-visible absorbance and fluorescence spectroscopy are used to study the binding of lamellarins to DNA. capes.gov.brnih.gov Changes in the absorbance or fluorescence spectra of the compound upon addition of DNA can indicate binding and provide information about the binding mode, such as intercalation. capes.gov.brnih.gov

Electric Linear Dichroism (ELD): ELD is a powerful technique for studying the orientation of molecules in solution. nih.gov In the context of lamellarin research, ELD has been used to investigate the binding of these compounds to DNA. capes.gov.brnih.gov By orienting the DNA molecules in an electric field, ELD can determine the orientation of the bound lamellarin molecule relative to the DNA helix, providing strong evidence for an intercalative binding mode. capes.gov.brnih.gov The technique is particularly useful for distinguishing between different binding geometries. nih.gov

Advanced Analytical Techniques for Compound Characterization and Purity

The synthesis and isolation of this compound and its analogs require rigorous characterization to confirm their structure and purity. Advanced analytical techniques are indispensable for this purpose. The structures of newly isolated or synthesized lamellarins are typically established using a combination of standard spectroscopic methods. researchgate.net These often include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, analytical data for synthesized lamellarin-like compounds includes details from ¹³C NMR and MALDI mass spectrometry to confirm the molecular structure and mass. mdpi.com

Bioinformatic and Cheminformatic Approaches in Research Design and Data Analysis

Computational approaches are increasingly integral to modern drug discovery and are applied extensively in the study of lamellarins.

Bioinformatics: Bioinformatic tools are used to analyze large datasets generated from high-throughput screening and genomic or proteomic experiments. For example, COMPARE analysis, which compares the differential growth inhibition patterns of a test compound across a panel of cancer cell lines (like the JFCR39 panel) with those of known drugs, can predict a compound's mechanism of action. nih.gov This approach was used to show a shift in the biological activity of a lamellarin derivative from a topoisomerase inhibitor-like profile to a kinase inhibitor-like profile. nih.gov Gene signature analysis from transcriptomic data, such as that obtained from LinCAGE, can further reveal similarities in the cellular response to a lamellarin derivative and known kinase inhibitors. nih.gov

Cheminformatics: Cheminformatic methods leverage the chemical information of compounds to predict their properties and biological activities. sacredheart.edunih.gov Molecular modeling and docking studies have been used to visualize and analyze the interaction of lamellarins with their targets at an atomic level. capes.gov.brnih.gov For example, a molecular model of Lamellarin D intercalated into the DNA-topoisomerase I ternary complex provided structural insights into its orientation and key interactions with the enzyme, aiding in the design of new and more potent inhibitors. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for Lamellarin Epsilon

Elucidation of Complete Biosynthetic Pathways in Natural Producers

The biosynthesis of lamellarins is believed to originate from aromatic amino acids such as tyrosine and 3,4-dihydroxyphenylalanine (DOPA), but the precise enzymatic machinery remains largely uncharacterized. researchgate.net The complex, fused heterocyclic structure of Lamellarin epsilon suggests a sophisticated biosynthetic pathway involving a cascade of oxidation, condensation, and cyclization reactions. A primary future objective is the complete elucidation of this pathway in its natural producer, D. obscurum, or its potential microbial symbionts, which are often the true sources of marine natural products. mdpi.comnih.gov

Future investigations should prioritize:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organism to identify putative gene clusters encoding biosynthetic enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidases, methyltransferases), and cyclases.

Heterologous Expression and Gene Knockout Studies: Expressing candidate genes in a tractable host organism (like E. coli or yeast) to characterize the function of individual enzymes and reconstitute parts of the pathway. Conversely, gene knockout experiments in the native producer, if a cultivation method can be established, would provide definitive proof of gene function.

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C-tyrosine) to the producing organism to trace the metabolic flow and confirm the building blocks and intermediates of the pathway.

A complete understanding of the biosynthesis would not only be of fundamental scientific interest but would also pave the way for metabolic engineering and synthetic biology approaches to produce this compound and novel analogs in sustainable quantities.

Development of Greener and More Efficient Synthetic Methodologies

Key avenues for exploration include:

Novel Catalytic Methods: Developing advanced transition-metal-catalyzed reactions, particularly for late-stage C-H functionalization. rsc.org This strategy allows for the direct installation of aryl groups onto the core structure, bypassing the need for pre-functionalized starting materials and significantly shortening the synthetic sequence. rsc.orgacs.org

Use of Renewable Starting Materials: Exploring synthetic strategies that begin from readily available, renewable feedstocks. For example, methods developed for synthesizing lamellarin G trimethyl ether from precursors derived from woody biomass could be adapted for this compound. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis, which can offer improved safety, efficiency, and scalability over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates.

These advancements would make this compound and its future analogs more accessible for extensive pharmacological testing.

Identification of Novel Molecular Targets and Signaling Networks

The lamellarin family is known for its polypharmacology, with members reported to inhibit topoisomerase I, various protein kinases, and HIV-1 integrase, as well as directly targeting mitochondria. nih.govnih.govnii.ac.jp While this compound likely shares some of these activities, its unique structure may confer affinity for novel biological targets. Assuming it acts identically to more studied lamellarins would be a significant oversight; therefore, a crucial future direction is the unbiased identification of its specific molecular interactome.

Future research should employ modern chemical biology techniques:

Unbiased Proteome-Wide Screening: Using methods like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) to identify direct protein targets of this compound in live cells without requiring chemical modification of the natural product.

Affinity-Based Proteomics: Synthesizing a probe-based version of this compound (e.g., with a biotin (B1667282) or alkyne tag) to perform affinity purification-mass spectrometry (AP-MS) experiments, which can pull down its direct binding partners from cell lysates.

Phenotypic Screening and Target Deconvolution: Performing high-content imaging or other phenotypic screens to identify the cellular processes perturbed by this compound, followed by targeted studies to identify the protein(s) responsible for that phenotype.

Discovering novel targets for this compound could reveal new therapeutic vulnerabilities in diseases like cancer and open up entirely new avenues for drug development.

Rational Design and Synthesis of Highly Selective and Mechanistically Tailored Analogs

Once the primary molecular targets of this compound are identified, the next step is to use this information to design superior analogs. The goal is to move from the multi-targeted nature of the parent compound to derivatives with high selectivity for a single, desired target, which can lead to improved efficacy and a better safety profile. nih.gov

This endeavor will require a multidisciplinary approach:

Computational Modeling: Using in silico docking simulations to model the binding of this compound to its protein target(s). These models can predict how structural modifications would enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of this compound analogs with systematic modifications to its various aromatic rings and functional groups. capes.gov.brnih.gov Biological testing of these analogs will generate critical SAR data, guiding the design of more potent and selective compounds. nih.gov

Mechanism-Tailored Design: Creating analogs specifically designed to enhance a particular mechanism of action. For instance, if this compound is found to be a potent kinase inhibitor, analogs could be designed to better fit the ATP-binding pocket of a specific kinase. If it is a topoisomerase I poison, modifications could be made to better stabilize the enzyme-DNA covalent complex. acs.org

This rational design cycle of design, synthesis, and testing is key to transforming a natural product lead into a clinical candidate. nih.gov

Application of Systems Biology and Multi-Omics for Comprehensive Mechanistic Understanding

The complex biological activity of natural products like this compound cannot be fully understood by studying a single target in isolation. acs.org A systems biology approach, integrating multiple layers of biological data, is necessary to build a holistic picture of its cellular effects. nih.gov

Future research should integrate multi-omics technologies to map the global cellular response to this compound:

Transcriptomics (RNA-seq): To reveal how this compound alters gene expression programs, identifying entire pathways that are up- or down-regulated.

Proteomics: To quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a more direct link to cellular functions and signaling activity.

Metabolomics: To measure changes in the levels of small-molecule metabolites, revealing how this compound impacts cellular metabolism and energy production. acs.org

By integrating these large datasets, researchers can construct comprehensive network models of the drug's mechanism of action. nih.govnih.gov This approach can uncover non-obvious downstream effects, identify potential biomarkers for drug response, and predict potential resistance mechanisms, providing a much deeper and more actionable understanding of this compound's therapeutic potential.

Q & A

Basic: What methodologies are used to isolate Lamellarin epsilon from marine organisms?

This compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, ascidian extracts (Didemnum obscurum) are fractionated using HPLC, with structural confirmation via HRESIMS and NMR to avoid isolating artifacts (e.g., methoxylated derivatives) . Key steps include:

  • Extraction validation : Parallel extraction with different solvents (MeOH vs. EtOH) to confirm metabolites are natural products, not extraction artifacts .
  • Chromatography : Reverse-phase HPLC with UV detection (λmax ~270–280 nm) to track phenolic alkaloids .

Basic: How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques :

  • HRESIMS : Determines molecular formula (e.g., C28H25NO7 for this compound with ∆ <5 ppm mass accuracy) .
  • NMR : Key signals include aromatic protons (δH 6.38–7.79 ppm) and oxymethyl groups (δH 3.83–3.99 ppm) for sulfated or methoxylated derivatives .
  • X-ray crystallography : Used for ambiguous cases, such as confirming the lactone ring in Lamellarin K-triacetate .

Advanced: How do sulfation patterns influence this compound's bioactivity?

Sulfation at specific positions (e.g., C-4′′, C-4′′′) alters solubility and target interactions. For instance:

  • Lamellarin κ disulfate (C28H23NO13S2Na2) shows distinct NMR shifts (δC 56.0–55.7 ppm for oxymethyl groups) and enhanced bioavailability compared to non-sulfated analogs .
  • Bioactivity correlation : Sulfated derivatives exhibit modified antioxidant or cytotoxic profiles, assessed via ROS scavenging assays or topoisomerase-I inhibition studies .

Advanced: What synthetic challenges arise in derivatizing this compound?

Key challenges include:

  • Regioselective functionalization : The phenolic core requires protection/deprotection strategies to avoid side reactions. For example, 1,3-dipolar cycloaddition and lactone ring closure are used to synthesize analogs like Lamellarin D trimethyl ether .
  • Stereochemical control : Chiral centers in the pyrrole ring demand asymmetric catalysis or enzymatic resolution .

Advanced: How are 4D-QSAR models applied to predict Lamellarin cytotoxicity?

4D-QSAR aligns molecular conformers to correlate structural features (e.g., substituent bulkiness) with cytotoxicity. For Lamellarins:

  • Alignment 3 (r² = 0.999, xv-r² = 0.998) outperforms other models by emphasizing planar aromatic stacking interactions critical for topoisomerase-I binding .
  • Descriptor selection : Hydrophobic parameters and hydrogen-bond acceptors are weighted to predict IC50 values in cancer cell lines .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Discrepancies often stem from methodological variability :

  • Bioassay conditions : Differences in cell lines (e.g., HCT116 vs. HeLa) or incubation times affect IC50 values .
  • Sample purity : Impurities in natural extracts (e.g., co-eluting lamellarin sulfates) can skew results. Validate purity via HRESIMS and 2D NMR .
  • Statistical rigor : Report p-values and confidence intervals to distinguish biological significance from noise .

Methodological: What best practices ensure reproducibility in Lamellarin isolation?

  • Standardized protocols : Document extraction solvents, column gradients, and detection wavelengths .
  • Purity metrics : Provide HRESIMS data (∆ <5 ppm), NMR assignments (≥95% purity), and chromatograms (HPLC-DAD) .
  • Data transparency : Share raw NMR/HRESIMS files in supplementary materials for peer validation .

Advanced: What in silico tools advance SAR studies of Lamellarin derivatives?

  • Docking simulations : Lamellarin D binds topoisomerase-I via π-π stacking (PDB ID: 1SC7), guiding derivative design .
  • ADMET prediction : Tools like SwissADME assess bioavailability, highlighting sulfation’s role in improving solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.